![molecular formula C21H19ClN4O4 B2812278 2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(3-methoxyphenyl)hydrazinecarboxamide CAS No. 1105225-84-0](/img/structure/B2812278.png)
2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(3-methoxyphenyl)hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(3-methoxyphenyl)hydrazinecarboxamide is a useful research compound. Its molecular formula is C21H19ClN4O4 and its molecular weight is 426.86. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(3-methoxyphenyl)hydrazinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(3-methoxyphenyl)hydrazinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
This compound has drawn attention in medicinal chemistry due to its structural features. Let’s explore its potential applications:
Antihypertensive Properties: The dihydropyridine scaffold is commonly associated with calcium channel blockers (CCBs). Researchers have investigated derivatives of this compound for their antihypertensive effects by targeting L-type calcium channels. These derivatives may exhibit vasodilatory properties and reduce blood pressure .
Anticancer Potential: Some studies have explored the antiproliferative and cytotoxic effects of related dihydropyridine derivatives. Researchers investigate their impact on cancer cell lines, aiming to identify potential lead compounds for drug development .
- L-Type Calcium Channel Blockade : The compound’s dihydropyridine moiety suggests possible interactions with L-type calcium channels. Researchers study its binding affinity and potential as a calcium channel blocker, which could have implications in cardiovascular diseases .
Computational Modeling and Docking Studies
Computational approaches play a crucial role in drug discovery. Researchers employ molecular docking and simulations to predict binding interactions:
- Binding Site Analysis : Computational studies explore how this compound interacts with specific protein targets. Docking simulations against calcium channels, transporters, or enzymes provide insights into its potential mechanisms of action .
Pharmacokinetics and Metabolism
Understanding how the compound behaves in the body is essential for drug development:
- Metabolic Stability : Researchers investigate the compound’s metabolic stability, including its susceptibility to cytochrome P450 enzymes. This information guides further modifications to enhance bioavailability and reduce clearance .
Structure-Activity Relationship (SAR)
Researchers analyze the relationship between chemical structure and biological activity:
- SAR Studies : By synthesizing analogs with subtle structural modifications, scientists explore how changes impact activity. This iterative process helps optimize the compound for desired effects .
Toxicology and Safety Assessment
Before clinical trials, safety evaluations are crucial:
- Toxicity Profiling : Researchers assess the compound’s toxicity using in vitro and in vivo models. This includes evaluating potential adverse effects on organs, cells, and metabolic pathways .
Propiedades
IUPAC Name |
1-[[1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-3-(3-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O4/c1-30-17-8-3-7-16(12-17)23-21(29)25-24-19(27)18-9-4-10-26(20(18)28)13-14-5-2-6-15(22)11-14/h2-12H,13H2,1H3,(H,24,27)(H2,23,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGBOGARVWZGOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(3-methoxyphenyl)hydrazinecarboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.